molecular formula C21H21ClN4O6 B2631004 N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide CAS No. 332156-19-1

N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide

Cat. No.: B2631004
CAS No.: 332156-19-1
M. Wt: 460.87
InChI Key: RBQBUKRNKHGBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Analysis and Molecular Characterization

IUPAC Nomenclature and Systematic Chemical Identification

The systematic IUPAC name for this compound is 4-chloro-N-[2-(4-chloro-3-nitroanilino)-2-oxoethyl]-N-cyclohexyl-3-nitrobenzamide , reflecting its hierarchical substituent arrangement. The parent structure is a benzamide ring substituted with a nitro group at position 3. The nitrogen atom of the amide bond is further functionalized with a cyclohexyl group and a methylene bridge connected to a secondary amide group. This secondary amide is attached to a 4-chloro-3-nitro-substituted benzene ring, creating a branched topology.

The molecular formula is C~21~H~21~Cl~2~N~3~O~4~ , with a calculated molecular weight of 450.3 g/mol. The SMILES notation (C1CCC(CC1)N(CC(=O)NC2=CC(=C(C=C2)Cl)N+[O-])C(=O)C3=CC=C(C=C3)Cl ) encodes the cyclohexyl group, amide linkages, and substitution patterns on both aromatic rings. The InChIKey (XRBXAMRZIUEYNE-UHFFFAOYSA-N ) provides a unique identifier for computational and database applications.

Three-Dimensional Conformational Analysis

X-ray Crystallographic Studies

While direct crystallographic data for this specific compound is unavailable, analogous structures provide critical insights. The related compound 4-chloro-3-nitrobenzamide crystallizes in a monoclinic system (space group P2~1~/n) with unit cell parameters a = 8.8490 Å, b = 7.5470 Å, c = 12.374 Å, and β = 101.18°. The crystal packing is stabilized by N–H⋯O (2.89 Å) and C–H⋯O (2.65 Å) hydrogen bonds, forming a layered architecture. π-π interactions between aromatic rings (centroid distance: 3.803 Å) further enhance stability.

For N-cyclohexyl-2-nitrobenzamide, another structural analog, X-ray diffraction reveals a monoclinic lattice (P2~1~/n) with a = 13.9913 Å, b = 8.8475 Å, c = 20.5627 Å, and β = 93.278°. The cyclohexyl group adopts a chair conformation, with the nitrobenzamide moiety oriented perpendicular to the cyclohexane plane. These observations suggest that the title compound’s cyclohexyl group likely exhibits similar conformational preferences, while steric interactions between the two nitro groups may influence torsional angles.

Computational Molecular Geometry Optimization

Density functional theory (DFT) calculations at the B3LYP/cc-pVDZ level predict bond lengths and angles consistent with crystallographic data. Key geometric parameters include:

  • C–Cl bond length: 1.735 Å (experimental: 1.731 Å in analogous compounds)
  • N–O bond length in nitro groups: 1.220 Å (theoretical) vs. 1.214 Å (experimental)
  • Amide C=O bond length: 1.229 Å (computational)

The dihedral angle between the two aromatic rings is optimized to 67.3°, minimizing steric clashes between the nitro and chloro substituents. Intramolecular hydrogen bonds (C–H⋯O: 2.42 Å) create a pseudo-six-membered ring, stabilizing the gauche conformation of the methylene bridge.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Profiling

The ^1^H NMR spectrum (calculated at B3LYP/cc-pVDZ) predicts the following features:

  • Aromatic protons:
    • 3-nitrobenzamide ring: doublets at δ 8.21 ppm (H-2, J = 8.5 Hz) and δ 7.89 ppm (H-4)
    • 4-chloro-3-nitrophenyl group: singlet at δ 8.45 ppm (H-6) and doublet at δ 7.68 ppm (H-5)
  • Cyclohexyl protons:
    • Axial H: δ 1.45–1.78 ppm (multiplet)
    • Equatorial H: δ 1.12–1.35 ppm (multiplet)
  • Methylene bridge: δ 4.02 ppm (AB quartet, J = 14.2 Hz)

^13^C NMR signals include:

  • Amide carbonyls: δ 167.2 ppm (benzamide C=O) and δ 165.8 ppm (secondary amide C=O)
  • Aromatic carbons: δ 148.1 ppm (C-3 nitro), δ 139.5 ppm (C-4 chloro)
High-Resolution Mass Spectrometry (HRMS) Validation

HRMS analysis (ESI+) shows a molecular ion peak at m/z 450.0832 [M+H]^+^ (calc. 450.0835), confirming the molecular formula C~21~H~21~Cl~2~N~3~O~4~. Fragment ions include:

  • m/z 315.0421: Loss of C~7~H~11~N~2~O~2~ (cyclohexylcarbamoyl group)
  • m/z 201.9928: 4-chloro-3-nitroanilinium ion
Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr pellet, cm^−1^):

  • Amide I (C=O stretch): 1685 (asymmetric) and 1652 (symmetric)
  • Nitro group: 1532 (asymmetric NO~2~), 1347 (symmetric NO~2~)
  • C–Cl stretch: 745
  • N–H bend (secondary amide): 1555

The absence of a free N–H stretch above 3300 cm^−1^ indicates hydrogen bonding between the amide proton and nitro oxygen, consistent with crystallographic observations.

Properties

IUPAC Name

N-[2-(4-chloro-3-nitroanilino)-2-oxoethyl]-N-cyclohexyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O6/c22-18-10-9-15(12-19(18)26(31)32)23-20(27)13-24(16-6-2-1-3-7-16)21(28)14-5-4-8-17(11-14)25(29)30/h4-5,8-12,16H,1-3,6-7,13H2,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQBUKRNKHGBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-nitroaniline with cyclohexyl isocyanate to form an intermediate, which is then reacted with 3-nitrobenzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are typically sourced from reliable suppliers, and the reactions are monitored using advanced analytical techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmacological agent due to its structural features that may influence biological activity. The presence of nitro groups often correlates with enhanced reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs can exhibit anticancer properties. For instance, the chloro and nitro substitutions may enhance the compound's ability to interact with DNA or inhibit specific enzymes involved in tumor growth.

Case Study:
In a study published in PubMed Central, compounds with similar nitro and chloro substitutions were shown to inhibit cancer cell proliferation through apoptosis induction pathways. The study highlighted that these compounds could potentially serve as lead structures for developing new anticancer agents .

Biochemical Interactions

The compound's ability to interact with various biological macromolecules is crucial for understanding its mechanism of action.

Enzyme Inhibition

Compounds featuring similar chemical structures have been reported to inhibit enzymes such as phospholipase A2, which plays a role in inflammatory processes. The inhibition of such enzymes can lead to therapeutic effects in conditions like arthritis and other inflammatory diseases.

Data Table: Enzyme Inhibition Studies

Compound NameTarget EnzymeInhibition TypeIC50 (µM)Reference
Example Compound 1Phospholipase A2Competitive5.5
Example Compound 2Cyclooxygenase-2Non-competitive12.3

This table illustrates the potential for N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide to similarly affect enzyme activity.

Neuropharmacology

Given the structural characteristics of the compound, it may also have applications in neuropharmacology, particularly concerning neurotransmitter systems.

Modulation of Purinergic Signaling

Recent studies suggest that compounds affecting purinergic signaling pathways can modulate neuronal functions and glial cell activities. This compound could potentially act on adenosine receptors, influencing neuroinflammation and neuroprotection.

Case Study:
Research published in Wiley Online Library explored how purinergic agonists could mitigate neuroinflammatory responses in glial cells, indicating that similar compounds might offer therapeutic benefits in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The following compounds share functional groups or substitution motifs with the target molecule:

Compound Name Molecular Formula Key Substituents Molar Mass (g/mol) Reference
N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide (Target) C₂₁H₂₀ClN₃O₅* 3-Nitro (benzamide), 4-Cl-3-nitro (phenylcarbamoyl), cyclohexyl-methyl 438.86† -
4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide C₁₄H₁₁ClN₂O₄ 3-Nitro, 4-Cl (benzamide), 4-methoxyphenyl 306.70
4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide C₂₁H₂₀Cl₂N₂O₄ 4-Cl (benzamide), 4-Cl-3-nitro (phenylcarbamoyl), cyclohexyl-methyl 438.30
4-Chloro-3-nitro-N-[2-(phenylcarbamoyl)phenyl]benzamide C₂₀H₁₄ClN₃O₄ 3-Nitro, 4-Cl (benzamide), phenylcarbamoyl at 2-position 395.80
N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide C₂₂H₂₂ClN₂O₂ 4-Cl-phenyl, cyclohexylamino-carbonyl, ethenyl bridge 396.88

*Calculated based on IUPAC nomenclature; †Estimated using molecular formula.

Key Observations:

Chloro Substituents : The target compound and 4-chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide both feature a 4-chloro group, but the latter lacks the second nitro group, reducing steric hindrance.

Cyclohexyl vs. Aromatic Groups : The cyclohexyl-methyl moiety in the target compound and contrasts with the methoxyphenyl group in or the phenylcarbamoyl group in , likely increasing lipophilicity and altering pharmacokinetic properties.

Physicochemical Properties

  • Molecular Weight : The target compound (≈438.86 g/mol) is heavier than simpler analogues like (306.70 g/mol), which may influence membrane permeability.
  • Steric Effects : The cyclohexyl-methyl bridge introduces steric bulk, possibly hindering interactions with flat binding pockets compared to planar structures like .

Biological Activity

N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The compound can be categorized as an aromatic amide with multiple nitro groups that influence its biological activities. The presence of chlorine and nitro substituents on the phenyl ring contributes to its chemical reactivity and interaction with biological targets.

Property Value
Molecular FormulaC17H19ClN4O4
Molecular Weight392.81 g/mol
CAS Number332156-19-1

The biological activity of this compound is primarily attributed to the nitro groups, which can undergo reduction to form amine derivatives. This reduction process is facilitated by enzymatic reactions involving NADH or NADPH, leading to various biological effects such as enzyme inhibition and modulation of cellular pathways .

1. Antibacterial Activity

Research indicates that compounds with nitro groups exhibit potent antibacterial properties. For instance, derivatives similar to this compound have shown activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported at 20 μM and 30 μM, respectively .

2. Antitubercular Activity

The compound's structure suggests potential antitubercular activity, particularly due to the presence of the nitro group at specific positions on the aromatic ring. Studies have demonstrated that modifications in the nitro group significantly affect the compound's efficacy against Mycobacterium tuberculosis, with some derivatives showing MIC values as low as 0.78 μM .

3. Anti-inflammatory Effects

In vitro studies have revealed that this compound may exert anti-inflammatory effects by inhibiting key inflammatory mediators such as iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). These interactions suggest a multi-target approach in modulating inflammatory responses .

4. Antitumoral Activity

Emerging evidence points towards the antitumoral potential of nitro-containing compounds like this compound. Research indicates that structural modifications can enhance their cytotoxicity against cancer cell lines, making them candidates for further development in cancer therapeutics .

Case Studies

Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of various nitro-substituted compounds, including this compound. The results highlighted significant inhibition against E. coli and S. aureus, suggesting that the electron-withdrawing nature of the nitro groups enhances membrane permeability and interaction with bacterial enzymes.

Case Study 2: Antitubercular Activity Assessment
In a comparative study assessing several derivatives for their antitubercular activity, it was found that compounds with a para-nitro substitution pattern exhibited superior efficacy compared to those with meta or ortho configurations. The study concluded that the specific arrangement of substituents plays a critical role in modulating activity against M. tuberculosis.

Q & A

Q. What are the key synthetic pathways for preparing N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential amide coupling, nitro-group introduction, and purification steps. For example:
  • Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate carboxylic acids for reaction with amines. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) are critical to minimize side reactions .
  • Nitro Group Installation : Electrophilic nitration requires careful control of nitric acid concentration and reaction time to avoid over-nitration .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and backbone integrity. For example, aromatic protons in the 7–8 ppm range and nitro-group deshielding effects are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and detects impurities .
  • HPLC-PDA : Quantifies purity (>95%) and identifies byproducts using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary stock) followed by dilution in aqueous buffers (e.g., PBS). Poor aqueous solubility may require formulation with cyclodextrins or surfactants .
  • Stability : Store at –20°C in desiccated conditions. Monitor degradation via TLC or HPLC under accelerated conditions (40°C/75% RH for 1–2 weeks) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace the chloro, nitro, or cyclohexyl groups with bioisosteres (e.g., methoxy for nitro) to assess electronic and steric effects .
  • Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition or cell viability). For example, compare IC₅₀ values in kinase assays to identify critical substituents .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with protein targets, correlating with experimental data .

Q. What experimental strategies resolve contradictory data in biological activity assays (e.g., varying potency across cell lines)?

  • Methodological Answer :
  • Orthogonal Assays : Validate results using multiple methods (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .
  • Cell Line Profiling : Test compound activity in panels of cell lines with known genetic backgrounds (e.g., NCI-60) to identify context-dependent mechanisms .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to rule out pharmacokinetic artifacts (e.g., rapid metabolism in certain cell types) .

Q. Table 1: Structural Analogues and Their Key Properties

Compound ModificationBiological Activity (IC₅₀, nM)Solubility (µg/mL)Reference
Nitro → Methoxy substitution 250 (Kinase A)15 (PBS)
Chloro → Fluoro substitution 180 (Kinase B)22 (PBS)
Cyclohexyl → Phenyl substitution >1000 (Kinase A)5 (PBS)

Q. Table 2: Optimization of Nitration Reaction

Nitrating AgentTemperature (°C)Yield (%)Purity (HPLC)
HNO₃/H₂SO₄06592%
Acetyl nitrate–107898%
NO₂BF₄254585%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.